molecular formula C7H4BrN B123490 1-Bromo-3-isocyanobenzene CAS No. 148854-09-5

1-Bromo-3-isocyanobenzene

Cat. No.: B123490
CAS No.: 148854-09-5
M. Wt: 182.02 g/mol
InChI Key: LUQVPCLLSIQPHU-UHFFFAOYSA-N
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Description

1-Bromo-3-isocyanobenzene is an organic compound with the molecular formula C7H4BrN It is characterized by the presence of a bromine atom and an isocyano group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-isocyanobenzene can be synthesized through the dehydration of N-(3-bromophenyl)formamide using phosphorus oxychloride in the presence of triethylamine as a solvent at 0°C. This method is efficient and yields the desired product in high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves the use of commercially available starting materials and standard organic synthesis techniques. The process may be scaled up using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-isocyanobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used under mild conditions.

Major Products:

    Substitution Reactions: Products include various substituted benzene derivatives.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

1-Bromo-3-isocyanobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-isocyanobenzene involves its reactivity due to the presence of the bromine atom and the isocyano group. These functional groups allow it to participate in various chemical reactions, acting as both a nucleophile and an electrophile. The molecular targets and pathways involved depend on the specific reactions and applications being explored .

Comparison with Similar Compounds

  • 1-Bromo-4-isocyanobenzene
  • 1-Bromo-2-isocyanobenzene
  • 1-Bromo-3-nitrobenzene

Comparison: 1-Bromo-3-isocyanobenzene is unique due to the position of the isocyano group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different chemical behavior and applications .

Properties

IUPAC Name

1-bromo-3-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN/c1-9-7-4-2-3-6(8)5-7/h2-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQVPCLLSIQPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373740
Record name Benzene,1-bromo-3-isocyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148854-09-5
Record name Benzene,1-bromo-3-isocyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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